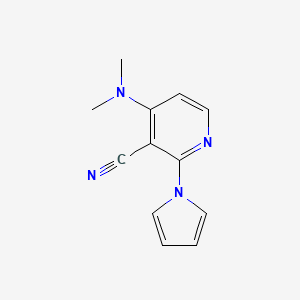

4-(dimethylamino)-2-(1H-pyrrol-1-yl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Dimethylamino)-2-(1H-pyrrol-1-yl)nicotinonitrile (DMAPN) is a heterocyclic compound belonging to the pyridine family that has been extensively studied for its various properties and applications. It is a versatile compound with a wide range of applications in the fields of organic synthesis, drug development, and materials science. DMAPN has been used in a variety of research and applications, including drug synthesis, catalytic reactions, and materials science.

Applications De Recherche Scientifique

Surface Chemistry Applications

Gandubert and Lennox (2006) explored the use of 4-(dimethylamino)pyridine to form adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. Their research, utilizing in situ surface plasmon resonance spectroscopy, revealed the potential of 4-(dimethylamino)pyridine as an adhesion layer, facilitating the study of weak and strong polyelectrolytes on gold surfaces Surface plasmon resonance spectroscopy study of electrostatically adsorbed layers..

Primitive Earth Chemistry

Friedmann, Miller, and Sanchez (1971) demonstrated the synthesis of nicotinonitrile and related derivatives under primitive Earth conditions, showing the potential prebiotic relevance of these compounds. Their work highlights the synthesis pathways of nicotinonitrile, 2-cyanopyridine, and 4-cyanopyridine via electric discharges on ethylene and ammonia, offering insights into prebiotic chemistry and the origins of life Primitive Earth Synthesis of Nicotinic Acid Derivatives..

Structural Chemistry

Chantrapromma et al. (2009) reported on the non-planar structure of a nicotinonitrile derivative, providing detailed insights into the molecular geometry and intermolecular interactions within the crystal structure. This research contributes to our understanding of the structural characteristics of nicotinonitrile derivatives, which is crucial for the development of new materials and molecules 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile..

Nonlinear Optical Properties

Moylan et al. (1996) synthesized a series of symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM laser dye), investigating their nonlinear optical properties. These findings are significant for the development of new materials with potential applications in photonics and optoelectronics DICYANOMETHYLENE)PYRAN DERIVATIVES WITH C2V SYMMETRY: AN UNUSUAL CLASS OF NONLINEAR OPTICAL CHROMOPHORES..

Synthetic Organic Chemistry

Liu et al. (2014) utilized 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols, showcasing the compound's utility in facilitating efficient and sustainable chemical transformations. This work highlights the role of nicotinonitrile derivatives in enhancing the scope of organic synthesis, particularly in the context of green chemistry 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism..

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target the insect ryanodine receptor . The ryanodine receptor plays a crucial role in muscle contraction and is a promising target for the development of novel insecticides .

Mode of Action

Similar compounds have been suggested to act as possible activators of the insect ryanodine receptor . This interaction could lead to changes in calcium ion flow, disrupting muscle contraction and leading to paralysis .

Biochemical Pathways

The activation of the ryanodine receptor can affect calcium signaling pathways, which are critical for various cellular processes, including muscle contraction .

Result of Action

Activation of the ryanodine receptor, as suggested for similar compounds, could lead to disruption of calcium ion flow and muscle contraction, potentially resulting in paralysis .

Propriétés

IUPAC Name |

4-(dimethylamino)-2-pyrrol-1-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-15(2)11-5-6-14-12(10(11)9-13)16-7-3-4-8-16/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METMEOXUBHBDKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)N2C=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-2-(1H-pyrrol-1-yl)nicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B2919122.png)

![1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919130.png)